Pharmacological Outcome of Derived Products: Sub-Nanomolar CRF-1 Antagonist with Slow Dissociation Kinetics (Compound 25) vs. Literature Comparators
Purine CRF-1 antagonists derived from 2-[(dicyclopropylmethyl)amino]ethanol exhibit differentiated binding kinetic profiles characterized by slow receptor dissociation. Compound 25, synthesized using this building block, demonstrated a dissociative half-life (Diss T₁/₂) of 10.7 hours and a kinetically derived equilibrium dissociation constant (Kd) of 0.291 nM [1]. In contrast, earlier-generation purine antagonists such as compound 6, which incorporated the dicyclopropylmethylamino motif but with different substituent patterns, exhibited a Diss T₁/₂ of only 0.3 hours and a Kd of 14 nM—representing a ~36-fold longer residence time and ~48-fold improvement in kinetic affinity for compound 25 [1]. The literature comparator DMP-904 (compound 1) showed a Diss T₁/₂ of 5.5 hours (Kd = 0.279 nM), while R-121919 (compound 3) exhibited a Diss T₁/₂ of 12.8 hours (Kd = 0.303 nM) [1].
| Evidence Dimension | CRF-1 receptor dissociative half-life (Diss T₁/₂, hours) and kinetic Kd (nM) measured via Motulsky-Mahan kinetic analysis |
|---|---|
| Target Compound Data | Compound 25 (derived from 2-[(dicyclopropylmethyl)amino]ethanol building block): Diss T₁/₂ = 10.7 h, Kd = 0.291 nM, Ki = 11 nM |
| Comparator Or Baseline | Compound 6 (earlier purine analog): Diss T₁/₂ = 0.3 h, Kd = 14 nM; DMP-904 (literature CRF-1 antagonist): Diss T₁/₂ = 5.5 h, Kd = 0.279 nM; Compound 22 (structurally related, slower dissociation): Diss T₁/₂ = 1.0 h, Kd = 3 nM |
| Quantified Difference | Compound 25 vs. Compound 6: ~36-fold longer t₁/₂ and ~48-fold lower Kd; Compound 25 vs. Compound 22: ~10.7-fold longer t₁/₂ and ~10-fold lower Kd; Compound 25 achieves comparable kinetic affinity to DMP-904 (0.291 vs. 0.279 nM) while maintaining differentiated residence time |
| Conditions | Human CRF-1 receptor; kinetic parameters (kon, koff) determined using the Motulsky-Mahan methodology; Ki from primary functional cAMP assay; Schild analysis for % max suppression |
Why This Matters
A dissociative half-life exceeding 10 hours predicts prolonged in vivo receptor occupancy and sustained pharmacodynamic effect, which is a critical selection criterion for CRF-1 antagonist drug development programs targeting stress-related disorders and distinguishes final compounds derived from this building block from earlier-generation purine antagonists.
- [1] Miller, D.C.; Klute, W.; Brown, A.D. Discovery of potent, metabolically stable purine CRF-1 antagonists with differentiated binding kinetic profiles. Bioorg. Med. Chem. Lett. 2011, 21 (20), 6108–6111 (Tables 3 and 5). DOI: 10.1016/j.bmcl.2011.08.040. View Source
